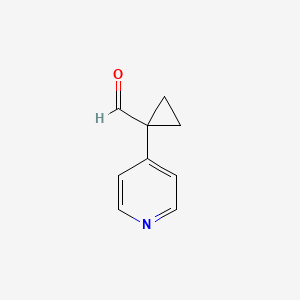

1-(Pyridin-4-yl)cyclopropanecarbaldehyde

Description

1-(Pyridin-4-yl)cyclopropanecarbaldehyde is a cyclopropane-containing aldehyde featuring a pyridinyl substituent. The compound’s molecular formula is inferred as C₉H₈N₂O (MW: 160.18 g/mol), derived by replacing the amine group in 1-(Pyridin-4-yl)cyclopropanamine (CAS: 1060815-26-0, MW: 134.18 g/mol) with a carbaldehyde (-CHO) moiety . Key functional groups include:

- A cyclopropane ring (imparting steric strain and unique reactivity).

- A pyridinyl group (contributing aromaticity and hydrogen-bonding capability).

- An aldehyde group (high electrophilicity, enabling nucleophilic additions).

Properties

Molecular Formula |

C9H9NO |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

1-pyridin-4-ylcyclopropane-1-carbaldehyde |

InChI |

InChI=1S/C9H9NO/c11-7-9(3-4-9)8-1-5-10-6-2-8/h1-2,5-7H,3-4H2 |

InChI Key |

JOEJBKCFGMXEJI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Pyridin-4-yl)cyclopropanecarbaldehyde can be achieved through several routes. One common method involves the cyclopropanation of pyridine derivatives followed by formylation. For instance, the reaction of pyridine with cyclopropane derivatives under specific conditions can yield the desired compound. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

1-(Pyridin-4-yl)cyclopropanecarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring. Common reagents include halogens and nitrating agents.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Scientific Research Applications

1-(Pyridin-4-yl)cyclopropanecarbaldehyde has a wide range of applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)cyclopropanecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate biological pathways and affect cellular functions. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes structural and functional differences among 1-(Pyridin-4-yl)cyclopropanecarbaldehyde and related compounds:

Key Observations:

Spectroscopic Data Comparison

Spectroscopic data for 1-(5-Nitro-1H-indol-3-yl)cyclopropanecarbaldehyde (3r) provide a benchmark for aldehyde-containing cyclopropane derivatives:

- 13C NMR (CDCl₃) : A carbonyl peak at δ 202.7 ppm , characteristic of the aldehyde group.

- HRMS (ESI) : [M + Na]+ observed at m/z 371.1377 (calculated: 371.1372), confirming the molecular formula C₂₁H₂₀N₂O₃ .

For this compound, the aldehyde carbonyl is expected to resonate near δ 200 ppm in 13C NMR, similar to 3r. The pyridinyl group would show aromatic carbons in the δ 120–140 ppm range .

Physicochemical Properties

Notes:

- The pyridinyl group in this compound may increase solubility in polar solvents compared to the sulfonyl or nitroindole analogs.

Biological Activity

1-(Pyridin-4-yl)cyclopropanecarbaldehyde is an organic compound that has garnered attention due to its potential biological activities. This article delves into the compound's properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a cyclopropanecarbaldehyde group. Its molecular formula is , and it has a molecular weight of 145.17 g/mol. The compound's unique structure contributes to its reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties against various pathogens.

- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific pathways.

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes, which could be beneficial in therapeutic applications.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. Key mechanisms include:

- Interaction with DNA : The compound may bind to DNA, disrupting replication and transcription processes.

- Enzyme Modulation : It acts as an inhibitor for various enzymes, impacting metabolic pathways crucial for cell survival and proliferation.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 64 µg/mL | 12 |

| Pseudomonas aeruginosa | 128 µg/mL | 10 |

The compound demonstrated significant antibacterial effects, particularly against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating bacterial infections.

Anticancer Potential

In vitro studies have assessed the anticancer activity of this compound on various cancer cell lines. Table 2 summarizes the findings.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 25 | Induction of apoptosis |

| HeLa (cervical cancer) | 30 | Cell cycle arrest at G2/M phase |

| A549 (lung cancer) | 20 | Inhibition of proliferation |

The compound exhibited promising anticancer activity, particularly against MCF-7 cells, suggesting further exploration in preclinical models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.